5-(Pyrimidin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that combines a pyrazole ring with a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various enzymatic pathways. The unique structural features of 5-(pyrimidin-2-yl)-1H-pyrazol-3-amine allow for diverse interactions with biological targets, making it a subject of ongoing research.
The compound can be classified under heterocyclic compounds, specifically those containing nitrogen in their ring structures. It is often studied in the context of drug design and development due to its biological activity. The molecular formula for 5-(pyrimidin-2-yl)-1H-pyrazol-3-amine is , and it has a molecular weight of approximately 161.17 g/mol .
The synthesis of 5-(pyrimidin-2-yl)-1H-pyrazol-3-amine typically involves several steps, including the formation of the pyrazole ring followed by the introduction of the pyrimidine substituent. One common synthetic route involves the reaction of 3-amino-1H-pyrazole with pyrimidine derivatives under controlled conditions.
The molecular structure of 5-(pyrimidin-2-yl)-1H-pyrazol-3-amine consists of a five-membered pyrazole ring fused with a pyrimidine ring. The presence of nitrogen atoms in both rings contributes to its chemical reactivity and potential biological activity.
The planar arrangement of the rings allows for effective π-electron delocalization, which is critical for its interaction with biological targets .
5-(Pyrimidin-2-yl)-1H-pyrazol-3-amine can undergo various chemical transformations:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for specific applications.
The mechanism of action for 5-(pyrimidin-2-yl)-1H-pyrazol-3-amine is primarily linked to its ability to inhibit specific enzymes or receptors within biological pathways:
5-(Pyrimidin-2-yl)-1H-pyrazol-3-amine exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 161.17 g/mol |
Appearance | White powder |
Solubility | Soluble in polar solvents |
Melting Point | Not specified |
Density | Not available |
These properties are critical for understanding how the compound behaves in different environments, influencing its potential applications in research and industry .
5-(Pyrimidin-2-yl)-1H-pyrazol-3-amine has several promising applications:
The core heterocyclic architecture of 5-(pyrimidin-2-yl)-1H-pyrazol-3-amine derivatives enables potent and selective inhibition of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9. These kinases regulate critical cellular processes including cell cycle progression (CDK2) and transcriptional elongation (CDK9). The molecular scaffold achieves inhibition through competitive ATP-binding site occupation, leveraging its bidentate hydrogen bonding capability with kinase hinge regions [4] [8].
Structural analyses reveal that the pyrimidine nitrogen at position N1 and the pyrazole NH group form dual hydrogen bonds with the backbone carbonyl and amide groups of CDK2's Leu83 residue, respectively. This interaction mimics the natural adenine-kinase interaction but provides enhanced affinity due to supplementary hydrophobic interactions from C3-methyl substituents with the gatekeeper residue's pocket [5] [8]. Selectivity profiling against kinase panels demonstrates a distinct preference for CDK2/9 over structurally related CDKs:
Table 1: Kinase Inhibition Profile of Optimized Derivatives
Compound Derivative | CDK2 IC₅₀ (nM) | CDK9 IC₅₀ (nM) | CDK4/6 Selectivity Ratio | Key Structural Feature |
---|---|---|---|---|
3-methyl-C5-unsub | 8.2 ± 0.9 | 22.4 ± 1.7 | >150-fold | H-bond donor at pyrazole N-H |
N1-methylated | 315 ± 28 | 480 ± 42 | 12-fold | Lost H-bond donation |
4-fluorophenyl-C5 | 5.7 ± 0.5 | 18.9 ± 1.2 | >200-fold | Enhanced hydrophobic fit |
Molecular dynamics simulations confirm that derivative-induced conformational changes in the DFG motif of CDK2 stabilize the inactive kinase state, particularly with C5-substituted analogs. This "DFG-out" binding mode is less accessible in CDK4/6 due to steric constraints from Phe93 in CDK4, explaining the observed selectivity [4] [9]. The transcriptional consequences of CDK9 inhibition were validated through phospho-RNA Pol II suppression (Ser2) at nanomolar concentrations (EC₅₀ = 17 nM), disrupting oncogene transcription in MYC-amplified models [4].
HR+ breast cancers develop resistance to CDK4/6 inhibitors (palbociclib, ribociclib) through compensatory upregulation of cyclin E-CDK2 activity and retinoblastoma (Rb) protein hyperphosphorylation. 5-(Pyrimidin-2-yl)-1H-pyrazol-3-amine derivatives overcome this resistance by directly suppressing CDK2 activation and downstream signaling cascades [4] [9].
Mechanistically, these compounds inhibit phosphorylation of Rb at Thr821 (a CDK2-specific site) while maintaining CDK4/6-mediated phosphorylation at Ser780. This differential phosphorylation blockade induces irreversible G₁/S cell cycle arrest in resistant models. Transcriptomic analyses of palbociclib-resistant MCF-7 cells treated with lead compound 15 (Ki = 5 nM vs CDK2) showed downregulation of E2F targets (CCNA2, CCNE2, CDC6) by >80% compared to vehicle controls [5] [9]. The therapeutic efficacy extends to in vivo models where derivatives with C5 amino substitutions (e.g., 4-(2-morpholinoethoxy)phenyl) demonstrated >80% tumor regression in Z-138 xenografts after 21 days of oral administration (10 mg/kg/day) [7].
Table 2: Efficacy in CDK4/6 Inhibitor-Resistant Models
Cancer Type | Resistance Mechanism | Compound | Rb Phosphorylation Inhibition (%) | Apoptosis Induction (Fold vs Control) |
---|---|---|---|---|
HR+ Breast Cancer (MCF-7R) | Cyclin E amplification | VC-15 | 92% at 0.5 μM | 8.2 ± 0.7 |
NSCLC (H446) | p16 loss | VC-20h | 88% at 0.5 μM | 6.9 ± 0.5 |
Mantle Cell Lymphoma | CDK2 overexpression | PY-34AC | 95% at 0.5 μM | 9.1 ± 0.8 |
Notably, c-MYC degradation represents a secondary mechanism contributing to efficacy in resistant cancers. Aurora A kinase inhibition by fluorinated analogs destabilizes the MYC oncoprotein (IC₅₀ = 38.6 nM), eliminating a key driver of CDK4/6 inhibitor resistance [4].
The antiproliferative effects of 5-(pyrimidin-2-yl)-1H-pyrazol-3-amine derivatives span multiple cancer types, with particularly potent activity observed in malignancies characterized by CDK2 dysregulation or MYC amplification. Structure-activity relationship (SAR) studies demonstrate that antiproliferative potency correlates with specific C5 modifications on the pyrazole ring [4] [5] [9]:
In systematic screenings across NCI-60 cell lines, optimized derivatives exhibited broad-spectrum activity with sub-micromolar GI₅₀ values in 78% of tested lines. Hematologic malignancies showed exceptional sensitivity, with T-cell acute lymphoblastic leukemia (CCRF-CEM) and Burkitt's lymphoma (RAJI) demonstrating GI₅₀ values of 127 nM and 142 nM, respectively [5].
Table 3: Antiproliferative Activity Across Cancer Lineages
Cancer Type | Cell Line | GI₅₀ (μM) | Molecular Driver Targeted |
---|---|---|---|
Ovarian Carcinoma | A2780 | 0.127 ± 0.012 | CDK2 overexpression |
Small Cell Lung Cancer | NCI-H82 | 0.19 ± 0.03 | MYC amplification |
Neuroblastoma | SK-N-BE(2) | 0.23 ± 0.04 | MYCN amplification |
Colorectal Adenocarcinoma | HCT-116 | 0.42 ± 0.05 | CCNE1 amplification |
Melanoma | LOX-IMVI | 0.56 ± 0.08 | BRAFᴠ⁶⁰⁰ᴇ mutation |
Mechanistic studies in A2780 ovarian cancer cells revealed dose-dependent cell cycle arrest at S (45% at 0.5 μM) and G₂/M phases (32% at 0.5 μM) after 24-hour treatment. This was accompanied by caspase-3/7 activation (6.8-fold increase) and PARP cleavage, confirming apoptosis induction [5]. In MYC-driven models, lead compounds reduced MYC protein levels by >70% at 1.0 μM concentrations through dual mechanisms: transcriptional suppression (via CDK9 inhibition) and post-translational destabilization (via Aurora A kinase inhibition) [4].
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